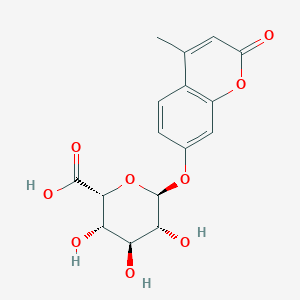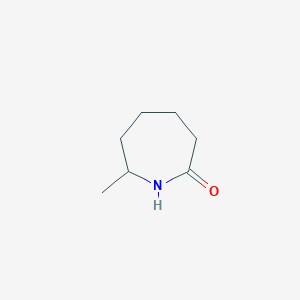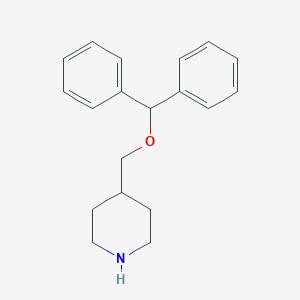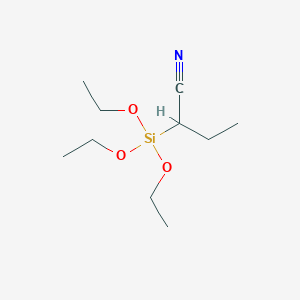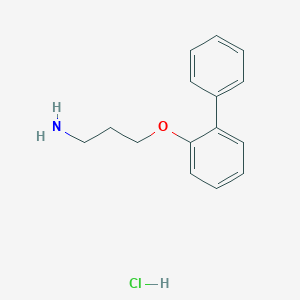![molecular formula C7H6N2OS2 B162502 2-(Methylsulfinyl)thiazolo[5,4-b]pyridine CAS No. 133904-14-0](/img/structure/B162502.png)
2-(Methylsulfinyl)thiazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfinyl)thiazolo[5,4-b]pyridine, also known as sulfoxide compound, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential biological activities. This compound is synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively. In
Mechanism Of Action
The mechanism of action of 2-(Methylsulfinyl)thiazolo[5,4-b]pyridine is not fully understood. However, it is believed to exert its biological activities through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular components.
Biochemical And Physiological Effects
2-(Methylsulfinyl)thiazolo[5,4-b]pyridine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been found to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory and oxidative stress-related diseases. Additionally, 2-(Methylsulfinyl)thiazolo[5,4-b]pyridine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(Methylsulfinyl)thiazolo[5,4-b]pyridine in lab experiments is its potential biological activities, which may provide insights into the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 2-(Methylsulfinyl)thiazolo[5,4-b]pyridine. One direction is to explore its potential use in the treatment of Alzheimer's disease, as studies have shown that the compound has the ability to inhibit the formation of amyloid beta plaques, which are associated with the development of the disease. Another direction is to investigate the use of the compound in combination with other drugs for the treatment of cancer, as studies have shown that it may enhance the efficacy of chemotherapy. Additionally, further research is needed to explore the mechanism of action of the compound and its potential use in the treatment of other diseases.
Conclusion
2-(Methylsulfinyl)thiazolo[5,4-b]pyridine is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential biological activities. The compound is synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively. While there are limitations to using this compound in lab experiments, its potential use in the treatment of various diseases makes it an important area of research. Further research is needed to explore its mechanism of action and potential use in the treatment of other diseases.
Synthesis Methods
2-(Methylsulfinyl)thiazolo[5,4-b]pyridine is synthesized through various methods, including the reaction of 2-mercaptothiazole with methylsulfonyl chloride in the presence of a base, or the reaction of 2-chloro-5-nitropyridine with methylsulfinylthiourea in the presence of a base and a reducing agent. The yield of the compound varies depending on the synthesis method used.
Scientific Research Applications
2-(Methylsulfinyl)thiazolo[5,4-b]pyridine has been studied extensively for its potential biological activities. It has been found to exhibit antimicrobial, anti-inflammatory, antitumor, and antioxidant activities. The compound has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
properties
CAS RN |
133904-14-0 |
|---|---|
Product Name |
2-(Methylsulfinyl)thiazolo[5,4-b]pyridine |
Molecular Formula |
C7H6N2OS2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
2-methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H6N2OS2/c1-12(10)7-9-5-3-2-4-8-6(5)11-7/h2-4H,1H3 |
InChI Key |
GRDKVKRPSCUXJS-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=NC2=C(S1)N=CC=C2 |
Canonical SMILES |
CS(=O)C1=NC2=C(S1)N=CC=C2 |
synonyms |
Thiazolo[5,4-b]pyridine, 2-(methylsulfinyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



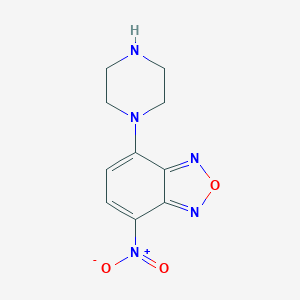

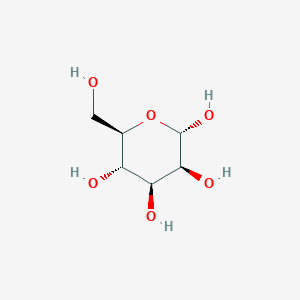
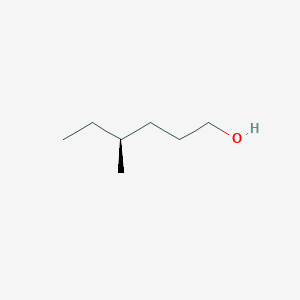
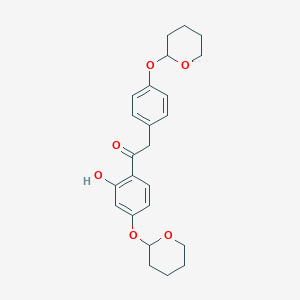
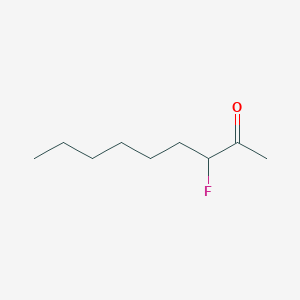
![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)
![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)
